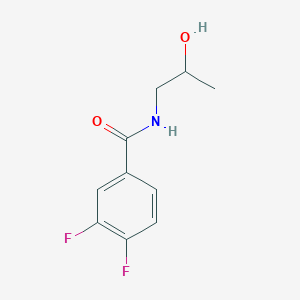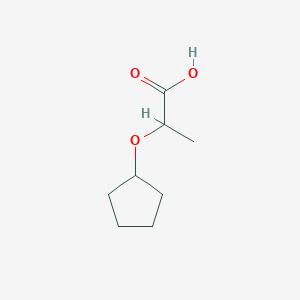
N-(2,4-difluorophenyl)-2-hydroxyacetamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-hydroxyacetamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific type of enzyme, which makes it useful for studying the physiological and biochemical effects of this enzyme in various systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
Synthesis and Characterization : The synthesis of N-Aryl-N-isopropyl-2-hydroxyacetamides, closely related to N-(2,4-difluorophenyl)-2-hydroxyacetamide, has been explored as important intermediates in pesticides. The synthesis involves N-alkylation, N-chloroacetylation, esterification, and transesterification processes. The chemical structures are characterized using NMR and CIMS techniques (Z. Shu, 2001).
Crystal Structure and Antifungal Activity : Novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, synthesized from α-hydroxyacetamide, showed moderate antifungal activity. Their crystal structures were analyzed using NMR and X-ray analysis (Hui-Hui Yang et al., 2017).
Pharmacological and Biochemical Studies
- Antiplasmodial Properties : N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, structurally related to N-(2,4-difluorophenyl)-2-hydroxyacetamide, were evaluated for in vitro antiplasmodial properties against Plasmodium falciparum. The study revealed potential biological activity and insights into their mode of action against the plasmodial parasite (M. Mphahlele et al., 2017).
Chemical and Environmental Analysis
- Photocatalytic Oxidation Study : The photocatalytic oxidation of 2,4-dichlorophenol by CdS was investigated, considering the role of thioacetamide as a 'bridge' in the process. This study provides insights into the chemical reactions and environmental implications of related acetamide compounds (Walter Z. Tang & C. Huang, 1995).
Radiolytic Stability Studies
- Radiation Stability Assessment : The stability of N,N-di-alkyl-2-hydroxyacetamide derivatives under gamma irradiation was examined, offering insights into the radiolytic stability of such compounds (T. Prathibha et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of N-(2,4-difluorophenyl)-2-hydroxyacetamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
N-(2,4-difluorophenyl)-2-hydroxyacetamide: interacts with its targets by binding to their active sites, thereby modulating their activities . The compound’s interaction with these targets leads to changes in their functions, which can result in altered cellular processes .
Biochemical Pathways
The interaction of N-(2,4-difluorophenyl)-2-hydroxyacetamide with its targets affects various biochemical pathways. These pathways are associated with cell growth, proliferation, and survival . The downstream effects of these pathway alterations can lead to changes in cellular behavior .
Pharmacokinetics
The pharmacokinetic properties of N-(2,4-difluorophenyl)-2-hydroxyacetamide The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of N-(2,4-difluorophenyl)-2-hydroxyacetamide ’s action are primarily due to its interaction with its targets and the subsequent changes in cellular processes . These effects can include alterations in cell growth, proliferation, and survival .
Action Environment
The action, efficacy, and stability of N-(2,4-difluorophenyl)-2-hydroxyacetamide can be influenced by various environmental factors. These factors can include the cellular environment, the presence of other molecules, and the physiological state of the organism
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-5-1-2-7(6(10)3-5)11-8(13)4-12/h1-3,12H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJWOXOLPJSKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-hydroxyacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)
![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)


![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)
amine](/img/structure/B1418534.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)